

Solubility characteristics of 2-(4-Methylphenyl)propan-2-ol in various solvents

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)propan-2-ol

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An In-depth Technical Guide on the Solubility Characteristics of **2-(4-Methylphenyl)propan-2-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-(4-Methylphenyl)propan-2-ol**, a tertiary alcohol with applications in various scientific and industrial fields. Due to a notable lack of extensive, publicly available quantitative solubility data for this compound, this document synthesizes the available qualitative and predicted data. Furthermore, it presents a detailed experimental protocol for the systematic determination of its solubility in various solvents. This guide aims to be a valuable resource for researchers and professionals working with **2-(4-Methylphenyl)propan-2-ol**, enabling a deeper understanding of its behavior in solution and providing the necessary tools for its practical application and further study.

Introduction

2-(4-Methylphenyl)propan-2-ol, also known as p, α , α -trimethylbenzyl alcohol, is an aromatic tertiary alcohol. Its molecular structure, featuring a substituted phenyl ring and a hydroxyl group, dictates its physicochemical properties and, consequently, its solubility in different solvent systems. A thorough understanding of its solubility is crucial for a wide range of

applications, including its use as a solvent in the pharmaceutical industry, in chemical synthesis, and in the formulation of various products.^[1]

This guide addresses the current gap in detailed quantitative solubility data for **2-(4-Methylphenyl)propan-2-ol**. While some qualitative descriptions and predicted values are available, comprehensive experimental data across a range of solvents and temperatures is not readily found in the public domain. This document compiles the existing information and provides a robust framework for its experimental determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The key physicochemical properties of **2-(4-Methylphenyl)propan-2-ol** are summarized below:

Property	Value/Description	Source
Molecular Formula	C ₁₀ H ₁₄ O	^[2]
Molecular Weight	150.22 g/mol	^[2]
Appearance	Colorless to pale yellow liquid	^[1]
Polarity	The molecule possesses both a nonpolar aromatic ring and a polar hydroxyl group, giving it amphiphilic character.	
Hydrogen Bonding	The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor.	^[1]
Predicted Water Solubility	1.22 g/L	^{[3][4]}
logP (Octanol-Water Partition Coefficient)	2.19 - 2.53	^{[1][3]}

The presence of the hydroxyl group allows for hydrogen bonding with polar protic solvents like water and alcohols. However, the bulky, nonpolar p-tolyl group constitutes a significant portion

of the molecule, leading to its limited solubility in water.^[1] Conversely, this nonpolar character promotes solubility in organic solvents with lower polarity. The predicted logP value, being greater than 1, indicates a preference for lipophilic environments over aqueous ones.

Solubility Data

As previously mentioned, detailed quantitative solubility data for **2-(4-Methylphenyl)propan-2-ol** is scarce. The following table summarizes the available information. It is recommended that experimental verification be conducted for specific applications.

Solvent	Chemical Class	Temperature (°C)	Solubility	Source
Water	Protic	20.5	1 to 10 mg/mL (Qualitative)	[5]
Water	Protic	Not Specified	Predicted: 1.22 g/L	[3][4]
Water	Protic	Not Specified	"Slightly soluble"	[6]
Water	Protic	Not Specified	"Sparingly soluble"	[1]
Ethanol	Alcohol (Protic)	Not Specified	Soluble	[7]
Acetone	Ketone (Aprotic)	Not Specified	Soluble	[7]
Methanol	Alcohol (Protic)	Not Specified	Slightly Soluble	
Chloroform	Halogenated	Not Specified	Slightly Soluble	
Diethyl Ether	Ether (Aprotic)	Not Specified	Data not available	
Ethyl Acetate	Ester (Aprotic)	Not Specified	Data not available	
Hexane	Hydrocarbon (Nonpolar)	Not Specified	Data not available	
Toluene	Hydrocarbon (Nonpolar)	Not Specified	Data not available	

For comparison, the structurally similar compound 2-phenyl-2-propanol is reported to be insoluble in water but soluble in ethanol, ether, and benzene.[8] This further supports the expected solubility of **2-(4-Methylphenyl)propan-2-ol** in common organic solvents.

Experimental Protocol for Solubility Determination: The Equilibrium Method

The following protocol details the equilibrium method for determining the solubility of **2-(4-Methylphenyl)propan-2-ol** in a given solvent. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

4.1. Materials and Equipment

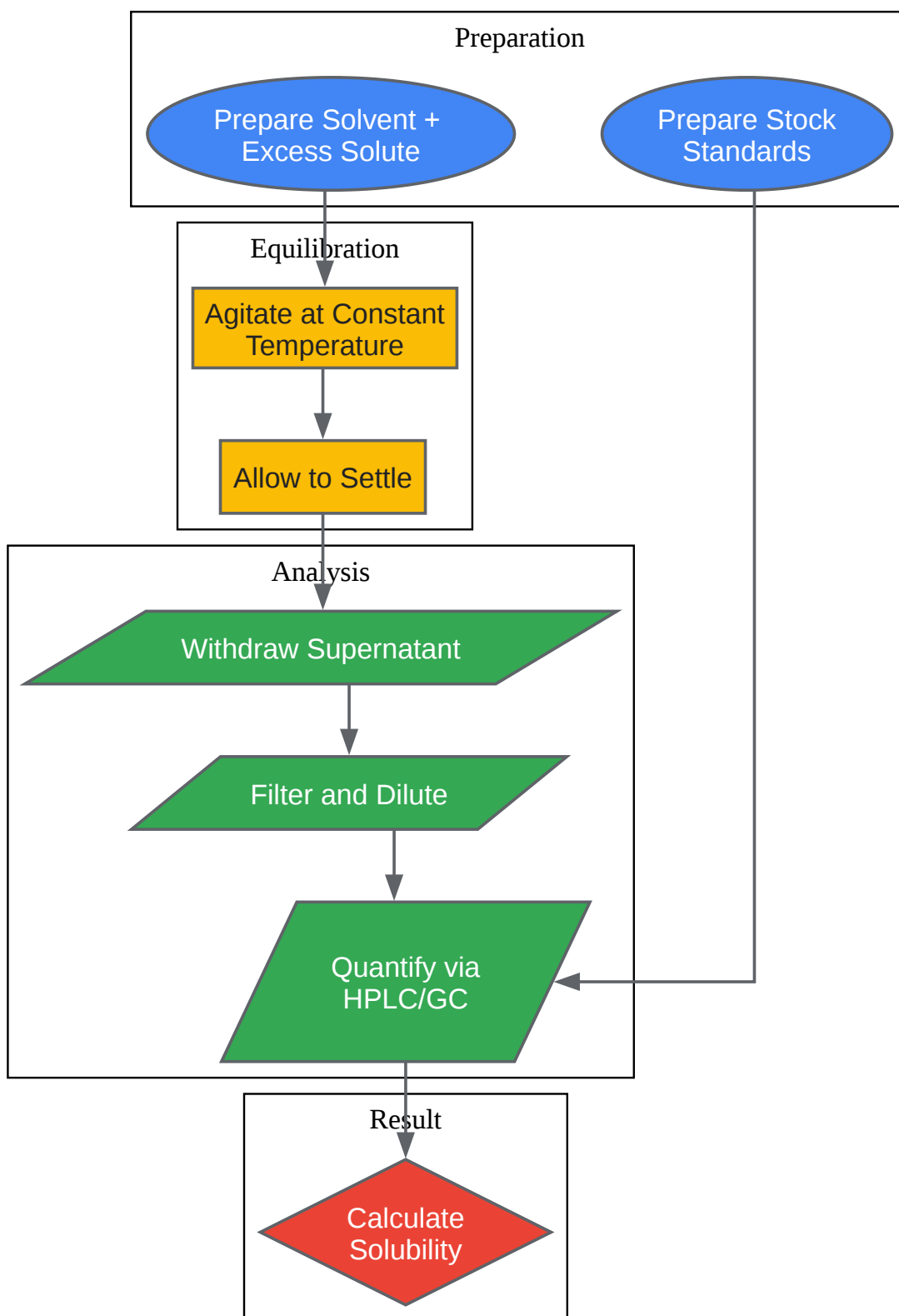
- **2-(4-Methylphenyl)propan-2-ol** (high purity)
- Selected solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Calibrated thermometer
- Analytical balance
- Vials with screw caps
- Syringes and syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a Gas Chromatography (GC) system.
- Centrifuge (optional)

4.2. Procedure

- **Preparation of Stock Standard Solutions:** Prepare a series of standard solutions of **2-(4-Methylphenyl)propan-2-ol** in the chosen solvent at known concentrations. These will be used to create a calibration curve.
- **Sample Preparation:** Add an excess amount of **2-(4-Methylphenyl)propan-2-ol** to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

- **Equilibration:** Tightly cap the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient period (e.g., 2-4 hours) to allow the undissolved solid to settle. If necessary, centrifuge the vials at the experimental temperature to facilitate phase separation.
- **Sample Withdrawal and Dilution:** Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
- **Quantification:** Analyze the diluted samples, along with the standard solutions, using a validated HPLC or GC method.
- **Calculation:** Use the calibration curve to determine the concentration of **2-(4-Methylphenyl)propan-2-ol** in the diluted samples. Back-calculate to find the concentration in the original saturated solution, which represents the solubility at that temperature.

4.3. Experimental Workflow Diagram

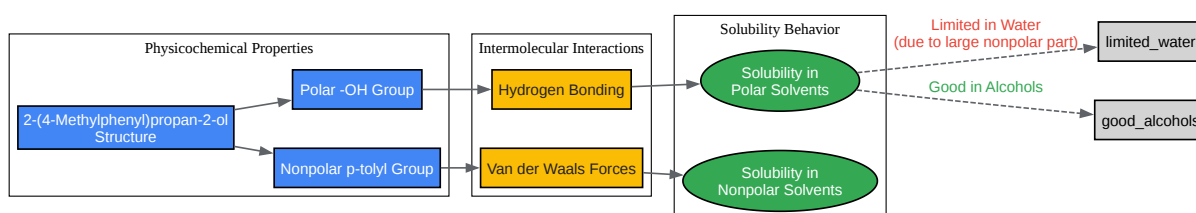


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Caption: Experimental workflow for determining solubility via the equilibrium method.

Logical Relationships in Solubility

The solubility of **2-(4-Methylphenyl)propan-2-ol** is a direct consequence of its molecular structure. The following diagram illustrates the logical flow from its physicochemical properties to its expected solubility behavior.



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Caption: Relationship between molecular structure and solubility behavior.

Conclusion and Future Work

This technical guide has consolidated the available information on the solubility of **2-(4-Methylphenyl)propan-2-ol**. While qualitative data suggests its solubility in common organic solvents and limited solubility in water, there is a clear need for comprehensive quantitative studies. The provided experimental protocol offers a standardized approach for researchers to determine the precise solubility of this compound in various solvents and at different temperatures. Such data would be invaluable for optimizing its use in drug development, chemical synthesis, and other industrial applications, and would contribute significantly to the broader understanding of its physicochemical properties.

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